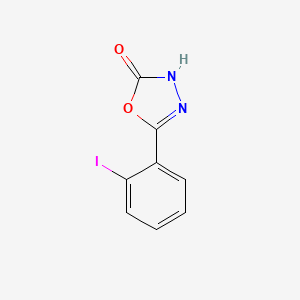

5-(2-Iodophenyl)-1,3,4-oxadiazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

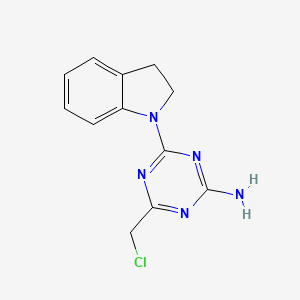

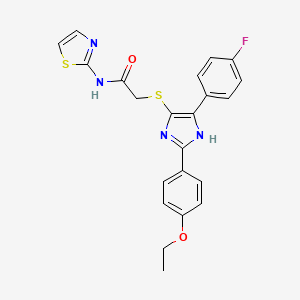

The compound “5-(2-Iodophenyl)-1,3,4-oxadiazol-2(3H)-one” is a type of organic compound known as an oxadiazole, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . The “2-Iodophenyl” part of the name indicates that an iodine atom is attached to the second carbon of the phenyl group .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a five-membered oxadiazole ring attached to a phenyl ring with an iodine atom at the 2-position .Chemical Reactions Analysis

The iodine atom on the phenyl ring makes it susceptible to various coupling reactions, where the iodine atom can be replaced by a new group . The oxadiazole ring might also undergo reactions depending on the conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. For example, 2-Iodophenol, a related compound, is a pale yellow solid that melts near room temperature .Scientific Research Applications

Anticancer Potential

The research on oxadiazole derivatives, such as 5-(2-Iodophenyl)-1,3,4-oxadiazol-2(3H)-one, highlights their potential in anticancer applications. Studies have discovered various oxadiazoles acting as apoptosis inducers, showcasing their effectiveness against breast and colorectal cancer cell lines. For instance, specific oxadiazole compounds have demonstrated the ability to arrest cancer cells in specific phases, leading to induced apoptosis. The identification of molecular targets such as TIP47, an IGF II receptor binding protein, further underscores the potential of these compounds in cancer therapy (Han-Zhong Zhang et al., 2005).

Corrosion Inhibition

Oxadiazole derivatives have also shown promise as corrosion inhibitors, particularly in protecting mild steel from dissolution in acidic environments. The corrosion inhibition efficiency of these compounds has been extensively studied, revealing that they can significantly minimize corrosion through various mechanisms, including adsorption and formation of protective layers on metal surfaces (Vikas Kalia et al., 2020).

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are notable, with some compounds exhibiting significant activity against a range of microbial species. This suggests their potential in developing new antimicrobial agents that could address the growing concern of antibiotic resistance. The specificity and potency of these compounds against microbes make them candidates for further exploration in antimicrobial therapy (Samreen Gul et al., 2017).

Radioiodination and Imaging Applications

The 1,3,4-oxadiazole moiety has been identified as a valuable synthon for indirect radioiodination, facilitating the development of novel imaging agents. This application is crucial in medical diagnostics, where labeled compounds are used in imaging techniques to visualize and track biological processes in real-time. The versatility of oxadiazole compounds in this domain offers a pathway to more efficient and targeted imaging agents (N. Heindel et al., 1985).

Corrosion Protection and Material Science

Further studies on oxadiazole derivatives have demonstrated their efficacy in corrosion protection and their utility in material science, especially concerning mild steel in sulphuric acid environments. These findings open up avenues for the application of oxadiazole compounds in industrial settings, where corrosion resistance is of paramount importance. The detailed mechanism, involving adsorption characteristics and protective layer formation, highlights the potential of these compounds in enhancing the durability and lifespan of metals (P. Ammal et al., 2018).

Safety and Hazards

Future Directions

The study of oxadiazole derivatives is a promising field in medicinal chemistry due to their wide range of biological activities . Future research could focus on synthesizing new oxadiazole derivatives, studying their biological activities, and optimizing their properties for potential therapeutic applications.

Properties

IUPAC Name |

5-(2-iodophenyl)-3H-1,3,4-oxadiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-6-4-2-1-3-5(6)7-10-11-8(12)13-7/h1-4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXIRBYXOKRIKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=O)O2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2926800.png)

![Methyl 3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B2926803.png)

![N-cyclopentyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2926805.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2926808.png)

![4-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2926811.png)